molecular formula C7H17Cl2NO B1281048 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride CAS No. 41052-94-2

1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride

Cat. No. B1281048
CAS RN: 41052-94-2
M. Wt: 202.12 g/mol
InChI Key: QWXUJPJVNKCDKJ-UHFFFAOYSA-N
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Description

1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride (1-BAC-HCl) is an organic compound with a wide variety of applications in the scientific field. It is a colorless solid with a molecular weight of 182.62 g/mol and a melting point of approximately 181°C. 1-BAC-HCl is a hydrochloride salt of 1-(tert-butyl)-3-chloropropan-2-ol, and is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as an intermediate in the synthesis of pharmaceuticals.

Scientific Research Applications

Pharmacokinetics

Research into the pharmacokinetics of this compound would involve studying its absorption, distribution, metabolism, and excretion (ADME). This is essential for drug development, as it informs dosing regimens and potential drug-drug interactions.

Each of these applications offers a unique perspective on the potential uses of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride in scientific research. The compound’s versatility highlights its importance in various fields of study. While the current information does not provide specific studies or data on these applications, they represent logical extensions of the compound’s chemical structure and pharmacological potential. Researchers interested in this compound should ensure rigorous experimental design and compliance with safety regulations due to the lack of extensive data on its properties .

Mechanism of Action

Target of Action

The primary targets of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride are the dopamine transporter (DAT) and the norepinephrine transporter (NET) . These transporters play a crucial role in the reuptake of neurotransmitters dopamine and norepinephrine from the synaptic cleft, thereby regulating their levels in the brain .

Mode of Action

1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride acts as a nonselective inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET) . By inhibiting these transporters, the compound prolongs the duration of action of dopamine and norepinephrine within the neuronal synapse, enhancing the downstream effects of these neurotransmitters .

Biochemical Pathways

The inhibition of dopamine and norepinephrine reuptake by 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride affects several biochemical pathways. These pathways are primarily related to mood regulation, reward, and addiction, given the critical role of dopamine and norepinephrine in these processes .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties significantly impact its bioavailability. Oxidation of the 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride side chain results in the formation of a glycine conjugate of metachlorobenzoic acid, which is then excreted as the major urinary metabolite .

Result of Action

The molecular and cellular effects of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride’s action primarily involve changes in neurotransmitter levels in the brain. By inhibiting the reuptake of dopamine and norepinephrine, the compound increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to changes in mood and behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . .

properties

IUPAC Name

1-(tert-butylamino)-3-chloropropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16ClNO.ClH/c1-7(2,3)9-5-6(10)4-8;/h6,9-10H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXUJPJVNKCDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(CCl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481848
Record name 1-(tert-Butylamino)-3-chloropropan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride

CAS RN

41052-94-2
Record name 41052-94-2
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Record name 1-(tert-Butylamino)-3-chloropropan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride
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